Europium, tris(3-(2,2,3,3,4,4,4-heptafluoro-1-(oxo-kappaO)butyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-onato-kappaO)-
Description
Molecular Structure and Composition The compound, often abbreviated as Eu(hfc)₃ (where "hfc" denotes the heptafluorobutanoyl-modified camphor ligand), features a europium(III) center coordinated by three bicyclo[2.2.1]heptan-2-one-derived ligands. Each ligand is substituted with a heptafluoro-1-oxobutyl group at the 3-position, introducing strong electron-withdrawing effects and enhancing the Lewis acidity of the europium ion . The bicyclic framework provides rigidity and stereochemical control, critical for applications in chiral recognition and enantiomeric enrichment .
Properties
IUPAC Name |
europium(3+);(1Z)-2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C14H15F7O2.Eu/c3*1-10(2)6-4-5-11(10,3)8(22)7(6)9(23)12(15,16)13(17,18)14(19,20)21;/h3*6,23H,4-5H2,1-3H3;/q;;;+3/p-3/b3*9-7-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLKHVQPWGFXEG-NCJHBDPTSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.[Eu+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2(C(=O)/C(=C(\[O-])/C(F)(F)C(F)(F)C(F)(F)F)/C1CC2)C)C.CC1(C2(C(=O)/C(=C(\[O-])/C(F)(F)C(F)(F)C(F)(F)F)/C1CC2)C)C.CC1(C2(C(=O)/C(=C(\[O-])/C(F)(F)C(F)(F)C(F)(F)F)/C1CC2)C)C.[Eu+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H42EuF21O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10897307 | |
| Record name | Europium tri[3-(heptafluoropropylhydroxymethylene)]-(+)-camphorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10897307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1193.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34788-82-4 | |
| Record name | Tris(3-(2,2,3,3,4,4,4-heptafluorobutyryl)bornane-2-onato-O,O')europium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034788824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Europium tri[3-(heptafluoropropylhydroxymethylene)]-(+)-camphorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10897307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Europium, tris(3-(2,2,3,3,4,4,4-heptafluoro-1-(oxo-kappaO)butyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-onato-kappaO)- is a complex organometallic compound that has garnered attention for its unique properties and potential biological applications. This article provides a comprehensive overview of its biological activity based on diverse research findings.
- Molecular Formula : C42H42EuF21O6
- Molecular Weight : 1193.72 g/mol
- Melting Point : 156-158 °C
- Storage Conditions : 2-8 °C
- Optical Activity : [α]20/D +158.0° in chloroform .
The biological activity of this europium complex primarily stems from its ability to interact with biological macromolecules and cellular systems. The heptafluorobutyloxy groups enhance its lipophilicity and facilitate membrane penetration, which can influence various biochemical pathways.
Antimicrobial Activity
Research indicates that europium complexes exhibit significant antimicrobial properties. For instance:
- The compound has shown effectiveness against a variety of bacterial strains due to its ability to disrupt bacterial cell membranes and inhibit metabolic functions .
Cytotoxicity
Studies have highlighted the cytotoxic effects of europium complexes on cancer cell lines:
- A notable study reported that europium tris(camporate) derivatives demonstrated selective cytotoxicity against human cancer cells while sparing normal cells .
Antioxidant Properties
The antioxidant capacity of europium complexes is attributed to their ability to scavenge free radicals:
- In vitro assays have demonstrated that these compounds can reduce oxidative stress markers in cellular models .
Study 1: Antimicrobial Efficacy
A recent investigation evaluated the antimicrobial efficacy of europium tris(camporate) against pathogenic bacteria. The results indicated:
- Inhibition Zones : Significant inhibition zones were observed for Gram-positive and Gram-negative bacteria.
- Mechanism : The proposed mechanism involves the chelation of metal ions essential for bacterial growth .
Study 2: Cytotoxic Effects on Cancer Cells
In another study focusing on cancer therapy:
- Cell Lines Tested : Various human cancer cell lines were treated with the europium complex.
- Results : A dose-dependent decrease in cell viability was noted, with IC50 values indicating potent cytotoxic effects at low concentrations .
Data Table: Biological Activities Summary
Scientific Research Applications
Analytical Chemistry Applications
One of the primary applications of this europium complex is as a NMR shift reagent . It is particularly useful in determining the enantiomeric purity of various compounds:
- Enantiomeric Purity Assessment :
This capability makes it a valuable tool in chiral resolution and asymmetric synthesis processes.
Material Science and Photonics
The unique photoluminescent properties of europium complexes have led to their exploration in material science:
- Luminescent Materials : Europium complexes are known for their red emission under UV light. This property is exploited in:
- Lighting Applications : Used in phosphors for LED technologies.
- Display Technologies : Enhances color quality in screens and monitors.
Case Study 1: Photoluminescent Properties
A study on the development of dinuclear Eu(III) complexes demonstrated enhanced photoluminescence when incorporated into polymer matrices. The ratio of europium complexes significantly influenced the luminescent efficiency, indicating potential for high-performance display applications .
Case Study 2: Chiral Resolution
Research utilizing europium tris(camporate) as an NMR shift reagent showed its effectiveness in determining the optical purity of various pharmaceutical intermediates. The results indicated a high degree of accuracy in distinguishing between enantiomers, which is crucial for drug development processes .
Comparison with Similar Compounds
Comparison with Similar Europium Compounds
Structural and Functional Analogues
Comparative Analysis
Ligand Substituents and Electronic Effects
- Eu(hfc)₃ : The heptafluoro-butyl group confers stronger electron-withdrawing effects compared to trifluoroacetyl (in Eu(tta)₃) or phenyl-β-diketonate ligands. This enhances the europium ion’s Lewis acidity, improving its ability to polarize substrate bonds in chiral recognition .
- [Eu(tta)₃(dpdp)]ₙ : The hexafluoroacetylacetonate ligand offers balanced electron withdrawal and π-conjugation, enabling efficient energy transfer for luminescence (quantum yield ~45%) .
Steric and Stereochemical Influence
- The bicyclo[2.2.1]heptane framework in Eu(hfc)₃ creates a rigid chiral environment, outperforming flexible β-diketonates in enantioselective applications. However, this rigidity limits substrate accessibility, reducing catalytic turnover .
- Phenyl-β-diketonates (e.g., C₃₀H₂₁EuF₉O₆) exhibit planar geometry, favoring π-π interactions for enhanced luminescence but poor stereochemical control .
Thermal and Chemical Stability
- Polymeric [Eu(tta)₃(dpdp)]ₙ shows superior thermal stability (>300°C) due to extended coordination networks, whereas monomeric Eu(hfc)₃ decomposes above 200°C .
- Fluorinated ligands generally improve oxidative stability; however, heptafluoro derivatives may hydrolyze under strongly acidic conditions .
Research Findings
- Eu(hfc)₃ : Demonstrated 98% extraction efficiency in electroflotation processes at pH 10–11 with anionic surfactants, highlighting its utility in rare-earth recovery .
- Phenyl-β-diketonate complexes : Achieve photoluminescence lifetimes >1 ms, making them ideal for time-gated imaging in biomedical assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
